CBiPES
Overview
Description
CBiPES is a compound used in scientific research, known for its role as a selective positive allosteric modulator for the metabotropic glutamate receptor group II subtype mGluR 2 . This compound has shown potential antipsychotic effects in animal models and is primarily used to study the role of mGluR 2 receptors in schizophrenia and related disorders .
Preparation Methods
The synthesis of CBiPES involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The specific synthetic routes and reaction conditions are typically proprietary and detailed in scientific literature. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for larger batch production.
Chemical Reactions Analysis
CBiPES undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CBiPES has a wide range of applications in scientific research, including:
Chemistry: Used to study the properties and reactions of metabotropic glutamate receptors.
Biology: Helps in understanding the role of mGluR 2 receptors in various biological processes.
Mechanism of Action
CBiPES exerts its effects by acting as a positive allosteric modulator for the mGluR 2 receptor . This means that it binds to a site on the receptor that is distinct from the active site, enhancing the receptor’s response to its natural ligand. The molecular targets and pathways involved include the modulation of glutamate signaling, which plays a crucial role in various neurological processes .
Comparison with Similar Compounds
CBiPES is unique in its selective modulation of the mGluR 2 receptor. Similar compounds include other positive allosteric modulators of mGluR 2, such as LY487379 and BINA. These compounds also target the mGluR 2 receptor but may differ in their potency, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
N-[3-(4-cyanophenyl)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-2-27(25,26)24(16-18-5-4-12-23-15-18)21-7-3-6-20(13-21)19-10-8-17(14-22)9-11-19/h3-13,15H,2,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVYXILCBYGKGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432071 | |
Record name | CBiPES | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353235-01-5, 856702-40-4 | |
Record name | Cbipes | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353235015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CBiPES | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CBIPES | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ25KB5NW9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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